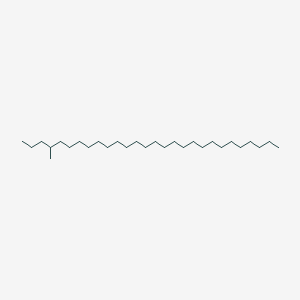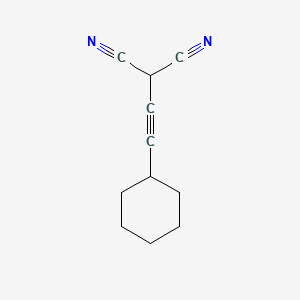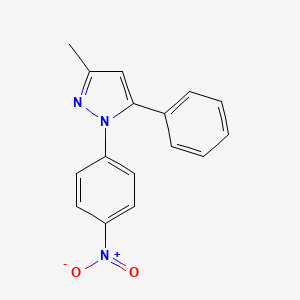
1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- is a heterocyclic compound with the molecular formula C10H9N3O2 It is characterized by a pyrazole ring substituted with a methyl group at the 3-position, a nitrophenyl group at the 1-position, and a phenyl group at the 5-position
Métodos De Preparación
The synthesis of 1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde with 4-nitrophenylhydrazine under acidic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which cyclizes to form the desired pyrazole compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Análisis De Reacciones Químicas
1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects. The specific pathways involved vary depending on the target and the biological context .
Comparación Con Compuestos Similares
1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- can be compared with other similar compounds, such as:
3-Methyl-1-(4-nitrophenyl)-1H-pyrazole: Lacks the phenyl group at the 5-position, which may affect its chemical reactivity and biological activity.
1-(2-Nitrophenyl)-1H-pyrazole: Has a nitrophenyl group at the 2-position instead of the 4-position, leading to different steric and electronic effects.
3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazole: Similar structure but with the nitrophenyl group at the 2-position, which may influence its properties
The uniqueness of 1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
73225-12-4 |
|---|---|
Fórmula molecular |
C16H13N3O2 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
3-methyl-1-(4-nitrophenyl)-5-phenylpyrazole |
InChI |
InChI=1S/C16H13N3O2/c1-12-11-16(13-5-3-2-4-6-13)18(17-12)14-7-9-15(10-8-14)19(20)21/h2-11H,1H3 |
Clave InChI |
TZTHNAWXKYFCME-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


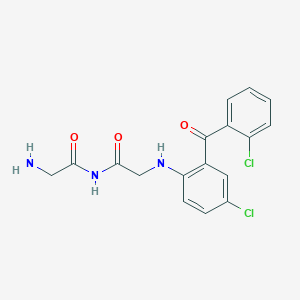
![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)



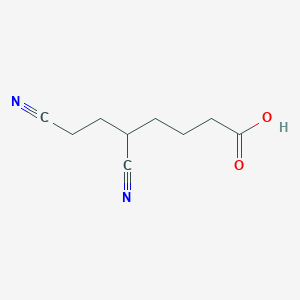
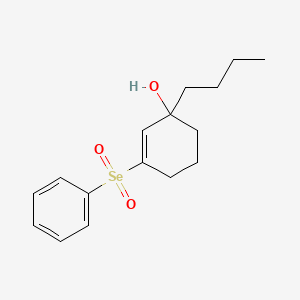
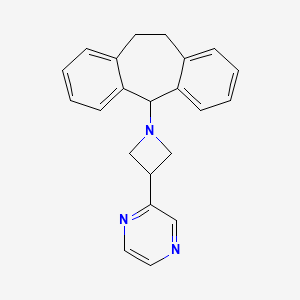
![(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]](/img/structure/B14448699.png)

![6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14448710.png)
